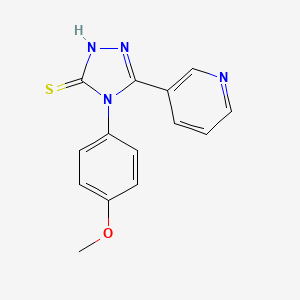![molecular formula C18H16F2N4O2S B2429045 3-(1-(2-(2,4-二氟苯基)乙酰基)哌啶-4-基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮 CAS No. 2034381-45-6](/img/structure/B2429045.png)
3-(1-(2-(2,4-二氟苯基)乙酰基)哌啶-4-基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H16F2N4O2S and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌特性
该化合物表现出抗真菌活性,使其在对抗真菌感染方面具有重要意义。研究人员探索了其对各种真菌菌株的疗效,包括对现有抗真菌药物具有抗性的菌株。 需要进一步研究以优化其剂量、安全性概况和潜在的联合疗法 .
抗菌应用
除了抗真菌特性之外,该化合物可能还具有更广泛的抗菌作用。研究人员已经研究了其对细菌的活性,包括革兰氏阳性和革兰氏阴性菌株。 研究人员旨在了解其作用机制并评估其作为新型抗菌剂的潜力 .
癌症研究
该化合物的独特化学结构表明其在癌症研究中具有潜力。初步研究表明,它可以抑制特定的癌细胞系,使其成为进一步研究的候选药物。 研究人员探索了其对细胞增殖、凋亡和肿瘤生长抑制的影响 .
神经系统疾病
鉴于其对中枢神经系统的活性,科学家们已经探索了其对神经系统疾病的影响。动物模型表明,它可以调节神经递质系统,使其与癫痫、焦虑或神经退行性疾病等疾病相关。 但是,需要临床试验来验证这些发现 .
药物递送系统
该化合物的结构特征使其适合于药物递送应用。研究人员已经研究了它作为靶向药物递送的载体,特别是对于难溶性药物。 它的稳定性、生物相容性和释放动力学是设计有效药物递送系统的关键因素 .
材料科学
噻吩并三嗪酮骨架在材料科学中提供了机会。研究人员已经探索了它作为设计功能材料(例如聚合物、纳米颗粒或涂层)的构建块。 其独特的特性可能有助于具有特定应用的新型材料 .
心血管健康
初步研究表明,该化合物可能会影响心血管健康。研究人员已经研究了它对血压调节、内皮功能和血管炎症的影响。 需要临床试验来验证其作为心血管治疗剂的潜力 .
代谢性疾病
该化合物的药理学特征暗示其可能对代谢途径有影响。研究人员已经探索了其对葡萄糖代谢、脂质调节和胰岛素敏感性的影响。 了解其机制可以为代谢性疾病带来新的治疗方法 .
总之,3-(1-(2-(2,4-二氟苯基)乙酰基)哌啶-4-基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮在多个领域都具有前景,从抗真菌应用到材料科学。然而,进一步的研究和临床试验对于释放其全部潜力至关重要。 🌟 .
属性
IUPAC Name |
3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-12-2-1-11(14(20)10-12)9-16(25)23-6-3-13(4-7-23)24-18(26)17-15(21-22-24)5-8-27-17/h1-2,5,8,10,13H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEQGAIMORNCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)
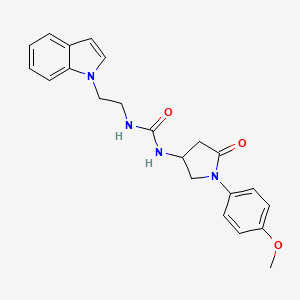
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)
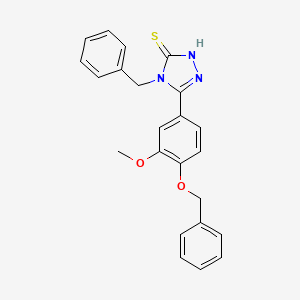
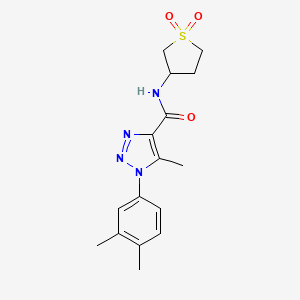

![N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2428974.png)

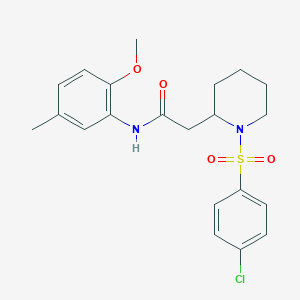
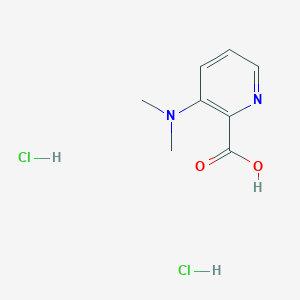
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2428980.png)
![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)
